molecular formula C21H23NO5 B15099024 Methyl 2-{methyl[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate

Methyl 2-{methyl[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate

Cat. No.: B15099024
M. Wt: 369.4 g/mol
InChI Key: FOMIOYKPZSUCBC-UHFFFAOYSA-N
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Description

Methyl 2-{methyl[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate is a complex organic compound with a unique structure that includes a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{methyl[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid with methylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with methyl 2-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{methyl[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-{methyl[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{methyl[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid: Shares a similar benzofuran structure but differs in functional groups.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indole derivative with different substituents.

Uniqueness

Methyl 2-{methyl[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups and the presence of the benzofuran moiety, which imparts distinct chemical and biological properties .

Biological Activity

Methyl 2-{methyl[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through a review of existing literature, including case studies and research findings.

Chemical Structure and Properties

The compound belongs to a class of benzofuran derivatives characterized by their unique structural features which contribute to their biological properties. The molecular formula for this compound is C18H23N1O4C_{18}H_{23}N_{1}O_{4}. Its structure includes a benzofuran moiety that is known for various pharmacological activities.

Biological Activity

Anticancer Activity
Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tubulin polymerization, thus preventing cancer cell proliferation. A study highlighted the structure-activity relationship (SAR) of these compounds, demonstrating that modifications in the benzofuran structure can enhance their potency against various cancer cell lines .

Antimicrobial Properties
Benzofuran derivatives have also been studied for their antimicrobial activities. Compounds with similar structural motifs have demonstrated effectiveness against a range of bacterial and fungal pathogens. The presence of specific functional groups appears to play a crucial role in enhancing their antimicrobial efficacy .

Mechanism of Action
The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Many benzofuran derivatives act as inhibitors of key enzymes involved in cancer metabolism and microbial growth.
  • Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to cytotoxicity against neoplastic cells .

Table 1: Summary of Biological Activities

Activity TypeReferenceFindings
Anticancer Inhibits tubulin polymerization; effective against cancer cell lines.
Antimicrobial Exhibits activity against various bacterial and fungal strains.
Mechanism of Action Induces apoptosis and increases ROS levels in treated cells.

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 2-[methyl-(3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carbonyl)amino]benzoate

InChI

InChI=1S/C21H23NO5/c1-12-17-15(23)10-21(2,3)11-16(17)27-18(12)19(24)22(4)14-9-7-6-8-13(14)20(25)26-5/h6-9H,10-11H2,1-5H3

InChI Key

FOMIOYKPZSUCBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)N(C)C3=CC=CC=C3C(=O)OC

Origin of Product

United States

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